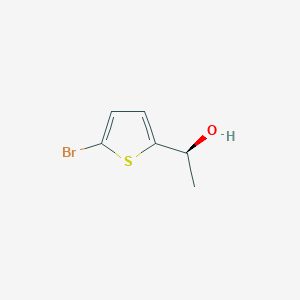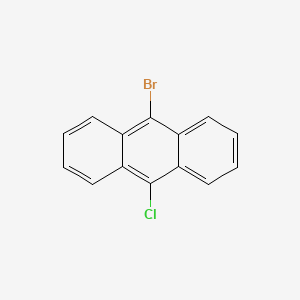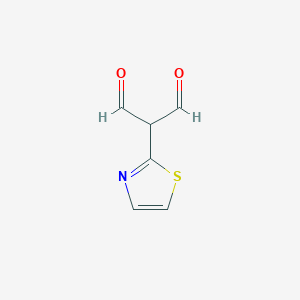
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane
Übersicht
Beschreibung
trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane: is a fluorinated compound with a unique molecular structure. It is a clear, pale liquid with a molecular weight of 192.18 g/mol and a molecular formula of C9H11F3O . This compound is known for its high purity and versatility in advanced chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds .
Industrial Production Methods: : Industrial production methods for this compound typically involve bulk custom synthesis and procurement . The process ensures high purity and consistency, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: : trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include radical trifluoromethylation agents, which play a significant role in pharmaceuticals, agrochemicals, and materials .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical trifluoromethylation can lead to the formation of various fluorinated intermediates .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane is used as a building block for the synthesis of more complex fluorinated compounds .
Biology and Medicine: : Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals, where the trifluoromethoxy group enhances the biological activity and stability of the compounds .
Industry: : In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism by which trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane exerts its effects involves the interaction of the trifluoromethoxy group with molecular targets. This interaction can influence various pathways, enhancing the compound’s stability and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other fluorinated cyclohexanes and ethynyl derivatives .
Uniqueness: : The presence of the trifluoromethoxy group in trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane distinguishes it from other similar compounds. This group imparts unique properties, such as increased stability and biological activity .
Eigenschaften
IUPAC Name |
1-ethynyl-4-(trifluoromethoxy)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVNYMMHABSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241845 | |
| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231663-36-6 | |
| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)

